2-Cyano-4-nitropyridine

Catalog No.
S776306
CAS No.
19235-88-2
M.F
C6H3N3O2
M. Wt
149.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-4-nitropyridine

CAS Number

19235-88-2

Product Name

2-Cyano-4-nitropyridine

IUPAC Name

4-nitropyridine-2-carbonitrile

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

InChI

InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H

InChI Key

ONDDYTHSSNTDLR-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1[N+](=O)[O-])C#N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C#N

The exact mass of the compound 2-Cyano-4-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyano-4-nitropyridine (CAS: 19235-88-2) is a highly activated, bifunctional heterocyclic building block characterized by a strongly electrophilic 4-nitro group and a versatile 2-cyano group [1]. In industrial and laboratory procurement, it is primarily selected for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) and its utility as a direct precursor to 4-substituted picolinonitriles and picolinic acids [2]. The synergistic electron-withdrawing effects of the pyridine nitrogen, the cyano group, and the nitro group make the 4-position highly susceptible to nucleophilic attack under exceptionally mild conditions, while the cyano group provides an orthogonal handle for hydrolysis or selective reduction.

Substituting 2-cyano-4-nitropyridine with generic alternatives fundamentally compromises synthetic efficiency and processability. If a buyer selects 4-chloro-2-cyanopyridine, the significantly poorer leaving group ability of the chloride ion necessitates harsh thermal conditions (>60 °C) or expensive transition-metal catalysts for SNAr, which can degrade sensitive nucleophiles or cause unwanted hydrolysis of the cyano group [1]. Conversely, starting from the unfunctionalized 4-nitropyridine N-oxide requires a hazardous and low-yielding (~57%) Reissert-Kaufmann cyanation step to install the C2 carbon unit [1]. Procuring the precisely functionalized 2-cyano-4-nitropyridine bypasses these bottlenecks, ensuring high-yield, orthogonal reactivity without the need for upstream cyanation or forced catalytic coupling.

High-Reactivity SNAr Leaving Group Capacity for Mild Functionalization

In nucleophilic aromatic substitution (SNAr), the 4-nitro group is significantly more labile than a 4-chloro substituent on electron-deficient pyridine rings. Quantitative studies demonstrate that 2-cyano-4-nitropyridine undergoes complete substitution with sodium ethoxide at -5 to 0 °C, yielding 2-cyano-4-ethoxypyridine in 91% yield[1]. In contrast, achieving comparable conversion with 4-chloro-2-cyanopyridine typically requires extended heating or transition metal catalysis, which can compromise the integrity of the cyano group.

Evidence DimensionSNAr reaction temperature and yield
Target Compound Data91% yield at -5 to 0 °C (with sodium ethoxide)
Comparator Or Baseline4-Chloro-2-cyanopyridine (requires >60 °C or catalysis for similar conversion)
Quantified Difference>60 °C reduction in required processing temperature for alkoxide SNAr
ConditionsNucleophilic substitution with sodium ethoxide in absolute ethanol

Enables the attachment of thermally sensitive nucleophiles without degrading the cyano group or requiring expensive palladium catalysts.

Direct Hydrolytic Access to 4-Nitropicolinic Acid

Procuring 2-cyano-4-nitropyridine provides a direct, one-step route to 4-nitropicolinic acid, a valuable pharmaceutical scaffold. Hydrolysis in 90% sulfuric acid at 120 °C delivers 4-nitropicolinic acid in 97.6% yield [1]. If a buyer instead procures 4-nitropyridine N-oxide, they must first perform a Reissert-Kaufmann cyanation (which typically proceeds at only 56.9% yield) before hydrolysis, drastically reducing overall throughput [1].

Evidence DimensionSynthetic steps and yield to 4-nitropicolinic acid
Target Compound Data1 step, 97.6% yield (via direct acidic hydrolysis)
Comparator Or Baseline4-Nitropyridine N-oxide (requires 2 steps: cyanation at 56.9% yield, then hydrolysis)
Quantified DifferenceElimination of one synthetic step and >40% absolute increase in overall precursor-to-product yield
Conditions90% H2SO4, 120 °C for 2 hours

Procuring the pre-cyanated building block maximizes material throughput and eliminates the need for hazardous cyanide reagents in the buyer's facility.

Chemoselective Nitro Reduction for Nav1.8 Inhibitor Intermediates

The orthogonal electronic properties of the 4-nitro and 2-cyano groups allow for highly controlled chemoselective reduction, a critical requirement for synthesizing 4-aminopicolinonitrile (a key Nav1.8 sodium channel inhibitor precursor). Using mild iron powder and ammonium chloride at 60 °C, the nitro group is quantitatively reduced to an amine while the cyano group remains completely intact[1]. Attempting selective mono-reduction on a generic baseline like 2,4-dinitropyridine results in complex mixtures of regioisomers, requiring extensive chromatographic separation.

Evidence DimensionRegioselectivity of reduction
Target Compound DataExclusive reduction of the 4-nitro group to yield 4-aminopicolinonitrile
Comparator Or Baseline2,4-Dinitropyridine (yields mixed 2-amino-4-nitro and 4-amino-2-nitro isomers)
Quantified DifferenceNear 100% regioselectivity for 4-position reduction vs. statistical/mixed reduction
ConditionsFe powder, NH4Cl, EtOH/H2O, 60 °C

Ensures scalable, chromatography-free access to 4-aminopicolinonitrile, directly impacting the cost-of-goods for Nav1.8 inhibitor manufacturing.

Synthesis of Nav1.8 Sodium Channel Inhibitors

As a direct precursor to 4-aminopicolinonitrile via selective iron-mediated reduction, this compound is the optimal starting material for developing non-opioid analgesics targeting the Nav1.8 pathway [1].

Production of 4-Substituted Picolinic Acids

Ideal for manufacturing 4-nitropicolinic acid and its downstream derivatives in a single high-yield hydrolytic step, bypassing the need for hazardous N-oxide deoxygenation or Reissert-Kaufmann cyanation [2].

Mild SNAr Functionalization with Sensitive Nucleophiles

The highly activated 4-nitro group permits nucleophilic aromatic substitution at sub-zero temperatures (-5 to 0 °C), making it the preferred choice when coupling thermally unstable alkoxides, thiols, or complex amines [2].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

2-Cyano-4-nitropyridine

Explore Compound Types